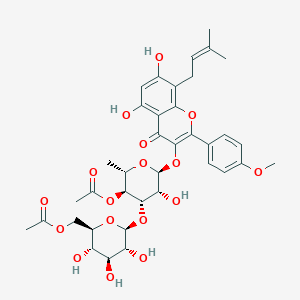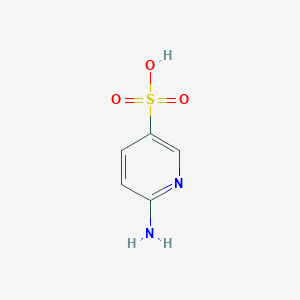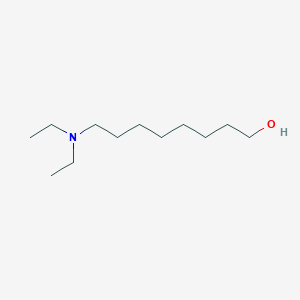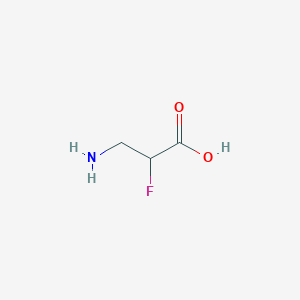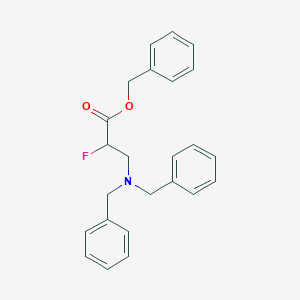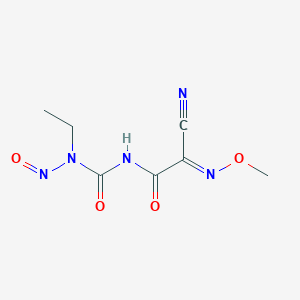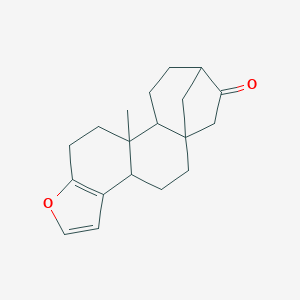
16-氧代咖啡醇
描述
16-Oxocafestol is a derivative of the diterpene cafestol, which is found in coffee. This compound has garnered interest due to its potential biological activities, including its ability to induce phase II enzymes and exhibit anticancer, chemopreventive, and antioxidative properties .
科学研究应用
16-Oxocafestol has several scientific research applications:
Chemistry: It is used in studies related to oxidative stress and reactive species due to its antioxidant properties.
Biology: The compound is studied for its ability to induce glutathione S-transferase activity, which is important in detoxification processes.
Medicine: Research suggests potential anticancer and chemopreventive effects, making it a candidate for further studies in cancer therapy.
Industry: Its antioxidative properties may be explored for use in food preservation and other industrial applications .
作用机制
Target of Action
The primary target of 16-Oxocafestol is the enzyme Glutathione S-transferase (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
16-Oxocafestol interacts with its target, GST, by enhancing its activity . This interaction results in an increase in the conjugation of glutathione to various compounds, thereby facilitating their removal from the body and reducing potential damage to cells.
Biochemical Pathways
The action of 16-Oxocafestol primarily affects the glutathione metabolic pathway . By enhancing the activity of GST, 16-Oxocafestol increases the conjugation of glutathione to various compounds. This process is a key step in the detoxification of harmful substances and the prevention of oxidative stress.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has slight solubility in chloroform and methanol . These properties may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 16-Oxocafestol’s action is an increase in the levels of GST activity and acid-soluble sulfhydryl in the liver and small bowel mucosa . This leads to enhanced detoxification processes and a reduction in oxidative stress, potentially offering protective effects against various forms of cellular damage.
Action Environment
The action of 16-Oxocafestol may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability could be affected by the chemical environment within the body . .
生化分析
Biochemical Properties
16-Oxocafestol interacts with the enzyme glutathione S-transferase (GST), a critical enzyme involved in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione . Through these interactions, 16-Oxocafestol enhances the activity of GST and increases the levels of tissue sulfhydryl .
Cellular Effects
In terms of cellular effects, 16-Oxocafestol has been found to increase the levels of GST and tissue sulfhydryl in liver and small bowel mucosa . This suggests that 16-Oxocafestol may play a role in protecting cells from oxidative stress by enhancing the body’s antioxidant defenses .
Molecular Mechanism
The molecular mechanism of 16-Oxocafestol involves its interaction with GST. By enhancing the activity of this enzyme, 16-Oxocafestol increases the levels of tissue sulfhydryl, a biomolecule that plays a crucial role in maintaining the redox balance within cells .
Temporal Effects in Laboratory Settings
While specific temporal effects of 16-Oxocafestol in laboratory settings have not been extensively documented, it is known that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .
Dosage Effects in Animal Models
The effects of 16-Oxocafestol at different dosages in animal models have not been extensively studied. It has been reported that the compound can enhance the activity of GST and increase tissue sulfhydryl levels when administered at a dose of 10 µmol/animal once per day for three days .
Metabolic Pathways
16-Oxocafestol is involved in the metabolic pathway of glutathione, specifically in the process of glutathione conjugation, a key phase II detoxification pathway . The compound enhances the activity of GST, an enzyme that catalyzes the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Transport and Distribution
Given its role in enhancing the activity of GST, it is likely that the compound may be distributed to areas where GST is present, such as the liver and small bowel mucosa .
Subcellular Localization
Given its interaction with GST, it is likely that the compound may be localized in areas where GST is present, such as the cytosol .
准备方法
16-Oxocafestol is synthesized from cafestol through a series of chemical reactions. The synthetic route typically involves oxidation reactions to introduce the oxo group at the 16th position of the cafestol molecule. The specific reaction conditions and reagents used in these synthetic routes are not widely detailed in the literature .
化学反应分析
16-Oxocafestol undergoes various chemical reactions, including:
Reduction: Potential reduction reactions could convert the oxo group back to a hydroxyl group.
Substitution: The compound may undergo substitution reactions at various positions on the molecule.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
16-Oxocafestol is unique compared to other diterpene derivatives like kahweol and cafestol due to its specific structural modifications and biological activities. Similar compounds include:
Cafestol: The parent compound, found in coffee, known for its cholesterol-raising effects.
Kahweol: Another diterpene found in coffee, with similar biological activities but different structural features.
Diterpenes: A broader class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties
16-Oxocafestol stands out due to its specific ability to induce phase II detoxification enzymes and its potential antioxidative and chemopreventive effects.
属性
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYTNONBBOFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


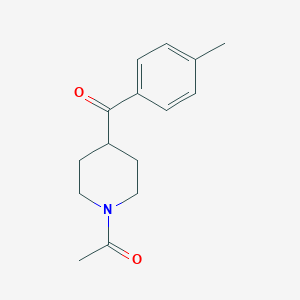
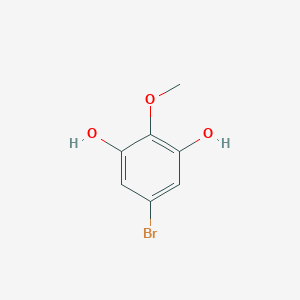
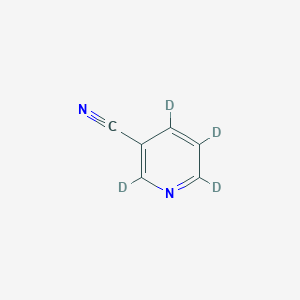
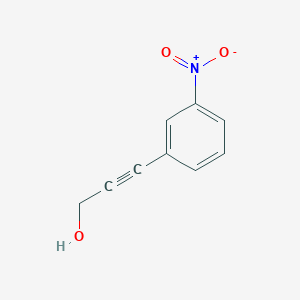
![5-Chloro-2-ethylbenzo[d]thiazole](/img/structure/B16972.png)
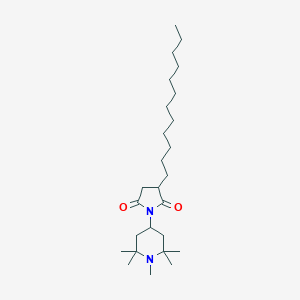
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)
